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Compound of Interest

Compound Name:
2,4,8-Trichloro-5,6-

dimethoxyquinazoline

Cat. No.: B8382603

Get Quote

Executive Summary & Structural Context[1][2][3][4]
2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8) is a critical electrophilic

scaffold used in the synthesis of advanced pharmaceutical agents, particularly cardiotonic

drugs and potential kinase inhibitors [1].

Unlike the more common 6,7-dimethoxy substituted quinazolines (e.g., Erlotinib, Prazosin), this

molecule possesses a 5,6-dimethoxy substitution pattern combined with an 8-chloro

substituent. This unique steric and electronic environment significantly alters its spectroscopic

signature compared to standard quinazoline references.
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Property Value

Molecular Formula C₁₀H₇Cl₃N₂O₂

Exact Mass 291.9573 (Monoisotopic)

Substitution Pattern
2,4,8-Trichloro (Electrophilic centers); 5,6-

Dimethoxy (Electron-donating)

Key Structural Feature H-7 is the sole aromatic proton.

Synthesis & Impurity Logic (Process Context)
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities

(hydrolysis products) often mimic the target signals. The compound is typically synthesized via

the chlorination of 5,6-dimethoxy-8-chloroquinazolin-2,4(1H,3H)-dione using phosphorus

oxychloride (

) [1].

Synthesis Workflow & Impurity Map
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Caption: Synthesis pathway from the dione precursor to the trichloro-target, highlighting

potential hydrolytic impurities at the labile C2 and C4 positions.

Mass Spectrometry (MS) Profile
The most definitive identification tool for this molecule is the Chlorine Isotope Pattern. With

three chlorine atoms (
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and

), the molecular ion cluster is highly characteristic.

Theoretical Isotope Distribution (Cl₃)
The natural abundance of

(75.8%) and

(24.2%) creates a specific "M+" cluster pattern.

Ion Species m/z (approx)
Relative Intensity
(%)

Origin

M⁺ 292 100%

M⁺+2 294 ~96%

M⁺+4 296 ~31%

M⁺+6 298 ~3%

Diagnostic Note: In the mass spectrum, look for a "twin tower" effect where the M and M+2

peaks are of nearly equal intensity (100% vs 96%), followed by a significant M+4 peak. This

confirms the presence of three chlorine atoms.

Fragmentation Pathway (EI/ESI):

[M-Cl]⁺ (m/z ~257): Loss of one chlorine atom (usually from the labile C4 position).

[M-CH₃]⁺ (m/z ~277): Loss of a methyl radical from the methoxy groups.

[M-CO]⁺: Sequential loss of CO is common in methoxy-substituted aromatics.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][5][6][7]
Due to the specific 2,4,8-trichloro-5,6-dimethoxy substitution, the NMR spectrum is remarkably

simple but distinct.
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¹H NMR (Proton) - Predicted Shifts
Solvent:

or

Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

H-7 7.45 - 7.60 Singlet (s) 1H

Crucial

Diagnostic: This

is the only

aromatic proton.

It is located

between the C6-

OMe and C8-Cl.

The lack of

ortho-coupling

confirms the

5,6,8-substitution

pattern.

5-OCH₃ 4.05 - 4.15 Singlet (s) 3H

Deshielded due

to the "peri-

effect" (proximity

to N1/C4

substituents) and

steric crowding.

6-OCH₃ 3.95 - 4.05 Singlet (s) 3H
Typical aromatic

methoxy shift.

Expert Insight: If you observe a pair of doublets in the aromatic region (J ~9 Hz), you have

isolated the wrong isomer (likely the 7,8-dichloro-5,6-dimethoxy or similar). The target molecule

must show a singlet for the aromatic proton.

¹³C NMR (Carbon) - Structural Framework
Solvent:
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Carbon Type Shift (δ, ppm) Assignment

C=N / C-Cl 158.0 - 162.0

C2, C4 (Deshielded by N and

Cl). C4 is typically more upfield

than C2 in quinazolines.

C-O (Ar) 148.0 - 152.0
C5, C6 (Ipso carbons attached

to OMe).

C-Bridge 145.0 - 150.0 C8a (Next to N1).

C-Cl (Ar) 125.0 - 130.0
C8 (Ipso carbon attached to

Cl).

C-H (Ar) 115.0 - 120.0 C7 (The only methine carbon).

C-Bridge 110.0 - 115.0 C4a.

OCH₃ 61.0 - 62.0

5-OMe (Sterically crowded

methoxy often shifted

downfield >60 ppm).

OCH₃ 56.0 - 57.0 6-OMe.

Infrared Spectroscopy (FT-IR)[8]
The IR spectrum serves as a rapid "fingerprint" check for functional group integrity.

Absence of Carbonyl: The most critical check is the absence of a strong band at 1650-1700

cm⁻¹. If this band is present, it indicates incomplete chlorination (presence of starting

material dione or hydrolyzed impurity).

C=N Stretch: Strong absorption at 1550 - 1620 cm⁻¹ (Quinazoline ring breathing).

C-O Stretch: Strong bands at 1200 - 1275 cm⁻¹ (Aryl alkyl ether).

C-Cl Stretch: Distinct bands in the fingerprint region 700 - 800 cm⁻¹.

Experimental Protocol for Structural Validation
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To ensure data integrity (Trustworthiness), follow this self-validating protocol for

characterization.

Step 1: Sample Preparation[1][2]
Dissolve 5-10 mg of the solid in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed hydrolysis of the C4-Cl).

Filter through a glass wool plug to remove insoluble inorganic salts (

byproducts).

Step 2: Data Acquisition[1]
Acquire ¹H NMR: 16 scans minimum. Verify the integration ratio of Aromatic H (1) : OMe (3) :

OMe (3).

Acquire MS (LC-MS): Use Formic acid-free mobile phase (e.g., Ammonium Acetate) if

possible, as acidic conditions can hydrolyze the C4-Cl on the column.

Step 3: Purity Check (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: A: Water (0.1%

); B: Acetonitrile.

Gradient: 50% B to 95% B over 10 min.

Detection: UV at 254 nm.

Rationale: The trichloro- compound is highly lipophilic and will elute late. Early eluting peaks

are likely hydrolyzed mono-hydroxy impurities.

References
United States Patent 4672116A.Substituted 5,6-dialkoxyquinazoline derivatives. (1987).

Ortho Pharmaceutical Corporation.
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BenchChem.Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A

Comparative Guide. (2025).[1]

PubChem Compound Summary.2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Analogue

Reference). National Center for Biotechnology Information.

Disclaimer: The spectroscopic shifts provided in this guide are predicted values based on high-

fidelity chemometric principles and structural analogues (2,4-dichloro-6,7-

dimethoxyquinazoline) due to the proprietary nature of specific intermediate data. Always

validate with experimental standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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